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Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-one

Cat. No.: B3190666 Get Quote

An In-Depth Technical Guide to 2,6-Dimethylpiperidin-4-one: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 2,6-dimethylpiperidin-4-one, a

heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical

development. The piperidin-4-one nucleus is a well-established pharmacophore, and the 2,6-

dimethyl substitution pattern introduces specific stereochemical and conformational properties

that are crucial for its utility as a synthetic intermediate.[1][2][3] This document, intended for

researchers, scientists, and drug development professionals, delves into the molecule's

structural characteristics, physicochemical properties, synthetic methodologies, chemical

reactivity, and applications. Detailed protocols, safety information, and spectroscopic analysis

are included to provide a holistic understanding of this versatile chemical building block.

Molecular Structure and Physicochemical
Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and

biological systems. For 2,6-dimethylpiperidin-4-one, its identity is defined by a six-membered

nitrogen-containing ring with a ketone at the 4-position and methyl groups at the 2- and 6-

positions.
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Chemical Identity
The fundamental identifiers and properties of 2,6-dimethylpiperidin-4-one are summarized

below.

Property Value Reference

IUPAC Name 2,6-dimethylpiperidin-4-one [4]

CAS Number 45717-87-1 [4]

Molecular Formula C₇H₁₃NO [4]

Molecular Weight 127.18 g/mol [4]

Synonyms 2,6-Dimethyl-4-piperidinone [5]

Stereochemistry and Conformational Analysis
The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomers: a chiral

(R,R)/(S,S) enantiomeric pair and an achiral (R,S) or meso form, commonly referred to as cis

and trans isomers, respectively.[5][6]

From a conformational standpoint, the piperidin-4-one ring predominantly adopts a chair

conformation to minimize torsional strain.[7][8][9] In the case of the cis-isomer, the

thermodynamically most stable conformation features both methyl groups in equatorial

positions.[5][8] This arrangement effectively minimizes steric hindrance (1,3-diaxial

interactions) that would occur if the bulky methyl groups were in axial positions. Spectroscopic

studies, particularly NMR, on related 2,6-disubstituted piperidin-4-ones confirm that this

equatorial preference governs the compound's ground-state geometry.[8][10]

Caption: Chair conformation of cis-2,6-dimethylpiperidin-4-one.

Physicochemical Properties
Computationally predicted and experimentally observed properties provide guidance for

handling, storage, and application in various solvent systems. The hydrochloride salt form

exhibits enhanced water solubility compared to the free base.[5]
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Property Value Source

Boiling Point 298.5 ± 28.0 °C at 760 mmHg [5]

Density 1.2 ± 0.1 g/cm³ [5]

Flash Point 134.3 ± 24.0 °C [5]

Solubility
Enhanced water solubility as

hydrochloride salt
[5]

Synthesis and Purification
The synthesis of piperidin-4-ones is a well-established area of organic chemistry, with the

Mannich condensation being a cornerstone method.[3][11] This reaction offers a convergent

and efficient route to the core heterocyclic structure.

Synthetic Pathway: Mannich Condensation
The synthesis of 2,6-disubstituted piperidin-4-ones can be achieved via a one-pot Mannich-

type reaction.[7] This involves the condensation of an aldehyde, a ketone, and an ammonia

source. For 2,6-dimethylpiperidin-4-one, a plausible pathway involves the reaction of

acetaldehyde, acetone, and ammonium acetate. The reaction proceeds through the formation

of imines and enamines, followed by intermolecular cyclization to construct the piperidine ring.

Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous

compounds.[7][8] The rationale behind key steps is provided to illustrate the principles of

expertise-driven experimental design.

Objective: To synthesize cis-2,6-dimethylpiperidin-4-one.

Materials:

Acetaldehyde (2 equivalents)

Acetone (1 equivalent)
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Ammonium acetate (1.5 equivalents)

Absolute Ethanol (solvent)

Diethyl ether

Concentrated Hydrochloric acid

Concentrated Ammonia solution

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve

ammonium acetate in absolute ethanol.

Rationale: Ammonium acetate serves as the nitrogen source and a mild acid catalyst.

Ethanol is a suitable polar protic solvent for the reactants.

Addition of Reagents: Cool the solution in an ice bath and add acetone, followed by the slow,

dropwise addition of acetaldehyde.

Rationale: The reaction is exothermic. Slow addition at a reduced temperature controls the

reaction rate and minimizes side reactions.

Reaction Progression: Allow the mixture to warm to room temperature and then gently warm

on a hot plate to 30–35°C with moderate stirring. Monitor the reaction progress using Thin

Layer Chromatography (TLC).[1][7]

Rationale: Gentle heating provides the necessary activation energy for the condensation

and cyclization steps. TLC allows for the visualization of the consumption of starting

materials and the formation of the product.

Isolation of Hydrochloride Salt: Once the reaction is complete, cool the mixture and pour it

into diethyl ether. Add concentrated HCl dropwise to precipitate the hydrochloride salt of the

product.[8]

Rationale: The product is often more crystalline and easier to handle as its hydrochloride

salt. Diethyl ether acts as an anti-solvent, reducing the solubility of the ionic salt and
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promoting precipitation.

Purification: Collect the precipitate by filtration and wash with a cold ethanol-ether mixture.

Recrystallize the crude hydrochloride salt from an ethanol/ether solvent system to obtain the

pure product.

Rationale: Recrystallization is a standard technique for purifying solid organic compounds,

removing residual impurities.

Liberation of Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in

a minimal amount of water and add concentrated ammonia dropwise until the solution

becomes basic and a clear solution is obtained. The free base can then be extracted with an

organic solvent like dichloromethane.[8]

Mix Ammonium Acetate,
Acetone, Ethanol

Cool and slowly add
Acetaldehyde

Form reaction mixture Warm (30-35°C)
Monitor via TLC

Initiate condensation Pour into Ether,
Add Conc. HCl

Reaction complete Filter PrecipitateIsolate crude salt Recrystallize from
Ethanol/Ether

Purify Pure 2,6-Dimethylpiperidin-4-one HClObtain final product

2,6-Dimethyl-
piperidin-4-one

2,6-Dimethyl-
piperidin-4-ol
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piperidin-4-one

N-Alkylation
(e.g., R-X, base)

2,6-Dimethyl-
piperidin-4-one Oxime
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

